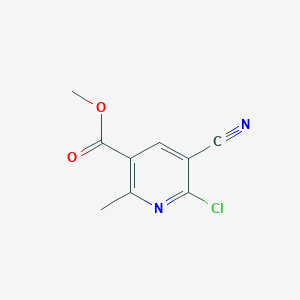

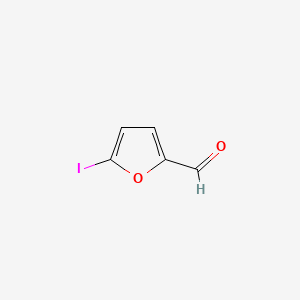

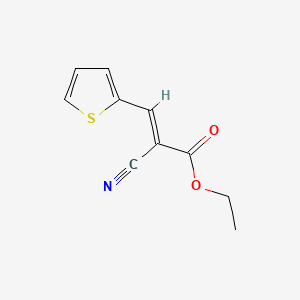

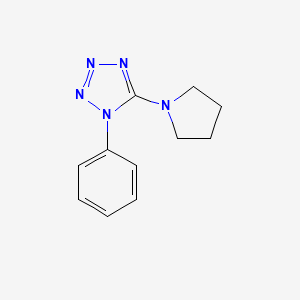

![molecular formula C8H8N4O3 B1300185 (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 99951-00-5](/img/structure/B1300185.png)

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl-acetic acid, is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This class of compounds is known for its diverse biological activities and potential pharmaceutical applications. The papers provided discuss various derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is well-documented in the literature. For instance, the synthesis of triorganotin(IV) complexes of a related compound was achieved by reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . Another study reported the condensation of 4-hydroxy-6-methyl pyran-2-one with 3-amino-1,2,4-triazole in refluxing alcohol to afford various methylated triazolopyrimidines . Additionally, a supercritical carbon dioxide method was used to synthesize 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of an antiviral drug .

Molecular Structure Analysis

The molecular structure of these compounds is often determined using single-crystal X-ray diffraction, as seen in the study of a methoxy-methyl-pyridinyl-dihydro-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods complement these experimental techniques . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives varies depending on the substituents and reaction conditions. Cyclocondensation reactions are common, as seen with the formation of isoxazolo and pyrazolo derivatives from the reaction of a triazolopyrimidine with hydroxylamine or hydrazine . The antimicrobial activities of some of these compounds have been attributed to their ability to interact with bacterial enzymes or cell walls .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are used to characterize these compounds . Theoretical studies, including HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) mapping, provide insights into the electronic properties and potential reactivity of these molecules . Additionally, molecular docking studies suggest that some derivatives may serve as inhibitors for cancer treatment due to their ability to bind to protein active sites .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Structural Studies

- 7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl-acetic acid has been involved in the synthesis of s-triazolo[4,3-c]pyrimidines and their rearrangements into s-triazolo[1,5-c]pyrimidines (Brown & Nagamatsu, 1978).

- It has also been used in the synthesis of 5-aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, exhibiting antimicrobial and antifungal activities (Komykhov et al., 2017).

Pharmaceutical Research

- The compound has been a key intermediate in the creation of various pharmacologically active molecules, including those with antiviral properties (Baklykov et al., 2019).

- It played a significant role in the development of Cu(II) coordination complexes, which showed promising antioxidant properties (Chkirate et al., 2020).

Crystallography and Spectroscopy

- The compound's crystal structure has been elucidated, contributing to the understanding of heterocyclic chemistry and its potential applications in biological and environmental fields (Fettouhi et al., 1996).

- Syntheses of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have also been developed, with implications for the preparation of biologically active compounds (Massari et al., 2017).

Antimicrobial and Antitumor Activities

- Various derivatives of this compound have been synthesized and tested for antimicrobial and antitumor activities, contributing significantly to pharmaceutical research (Riyadh, 2011).

- The compound has been utilized in the synthesis of heterocyclic systems with potential applications in the development of new therapeutics (Stanovnik et al., 1990).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFFDYYFREHLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351673 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid | |

CAS RN |

99951-00-5 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

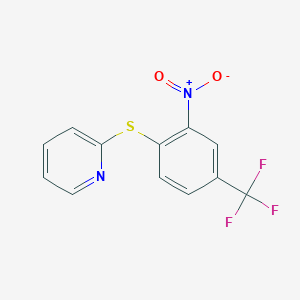

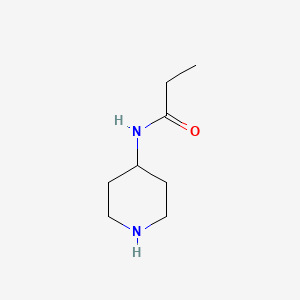

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)